molecular formula C15H19N5OS B2799325 2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone CAS No. 324578-53-2

2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone

Cat. No.: B2799325
CAS No.: 324578-53-2
M. Wt: 317.41
InChI Key: QOULDAAJNHMZIQ-UHFFFAOYSA-N
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Description

2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with ethylamino groups and a phenylethanone moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone typically involves the nucleophilic substitution of a triazine derivative. One common method includes the reaction of cyanuric chloride with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with a thiol compound, such as 2-mercaptoacetophenone, under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the ethylamino groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted triazine derivatives

Scientific Research Applications

2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring and ethylamino groups play a crucial role in its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Known for its herbicidal properties.

    2,4,6-Triethylamino-1,3,5-triazine: Used in the synthesis of various organic compounds.

    2,4,6-Tris(ethylamino)-1,3,5-triazine:

Uniqueness

2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone stands out due to its unique combination of a triazine ring and a phenylethanone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance in scientific research .

Properties

IUPAC Name

2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-3-16-13-18-14(17-4-2)20-15(19-13)22-10-12(21)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOULDAAJNHMZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(=O)C2=CC=CC=C2)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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